molecular formula C17H15Cl3N2O2 B11017907 N-benzyl-N-methyl-2-[(trichloroacetyl)amino]benzamide

N-benzyl-N-methyl-2-[(trichloroacetyl)amino]benzamide

Cat. No.: B11017907
M. Wt: 385.7 g/mol
InChI Key: PEBPGAFBUZGVQJ-UHFFFAOYSA-N
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Description

    is an organic compound with the molecular formula

    N-benzyl-N-methyl-2-[(trichloroacetyl)amino]benzamide: C17H15Cl3N2O2\text{C}_{17}\text{H}_{15}\text{Cl}_3\text{N}_2\text{O}_2C17​H15​Cl3​N2​O2​

    .
  • It belongs to the class of benzamides and is a derivative of benzoic acid.
  • In powdered form, it appears as a white solid, while in crystalline form, it appears as colorless crystals. It is slightly soluble in water and soluble in various organic solvents .
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is through the reaction of N-methylbenzamide with trichloroacetyl chloride in the presence of a base.

      Reaction Conditions: The reaction typically occurs at room temperature or under mild heating conditions.

      Industrial Production Methods: While there isn’t a specific industrial-scale production method for this compound, it can be synthesized in the laboratory using standard organic synthesis techniques.

  • Chemical Reactions Analysis

      Reactivity: N-benzyl-N-methyl-2-[(trichloroacetyl)amino]benzamide can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:
        Oxidizing agents like potassium permanganate (

        Oxidation: KMnO4\text{KMnO}_4KMnO4​

        ) or chromic acid (

        H2CrO4\text{H}_2\text{CrO}_4H2​CrO4​

        ) can be used. Reducing agents such as lithium aluminum hydride (

        Reduction: LiAlH4\text{LiAlH}_4LiAlH4​

        ) or sodium borohydride (

        NaBH4\text{NaBH}_4NaBH4​

        ) can reduce the compound.

        Substitution: Nucleophilic substitution reactions can occur with appropriate nucleophiles (e.g., amines, thiols).

      Major Products: The specific products formed depend on the reaction conditions and reagents used.

  • Scientific Research Applications

  • Mechanism of Action

    • The exact mechanism by which N-benzyl-N-methyl-2-[(trichloroacetyl)amino]benzamide exerts its effects depends on its specific target. Further research is needed to elucidate its molecular interactions and pathways.
  • Comparison with Similar Compounds

      Similar Compounds: Other benzamides, such as N-methylbenzamide, benzamide, and N-benzylbenzamide, share structural similarities.

      Uniqueness: N-benzyl-N-methyl-2-[(trichloroacetyl)amino]benzamide stands out due to its trichloroacetyl group, which imparts distinct chemical properties.

    Remember that this compound’s applications and mechanisms are still an active area of research, and its full potential awaits further exploration

    Properties

    Molecular Formula

    C17H15Cl3N2O2

    Molecular Weight

    385.7 g/mol

    IUPAC Name

    N-benzyl-N-methyl-2-[(2,2,2-trichloroacetyl)amino]benzamide

    InChI

    InChI=1S/C17H15Cl3N2O2/c1-22(11-12-7-3-2-4-8-12)15(23)13-9-5-6-10-14(13)21-16(24)17(18,19)20/h2-10H,11H2,1H3,(H,21,24)

    InChI Key

    PEBPGAFBUZGVQJ-UHFFFAOYSA-N

    Canonical SMILES

    CN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2NC(=O)C(Cl)(Cl)Cl

    Origin of Product

    United States

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